4-Propylcyclohex-1-enylboronic acid
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Description
4-Propylcyclohex-1-enylboronic acid is a chemical compound with the CAS Number: 1256346-34-5 . It has a molecular weight of 168.04 and its IUPAC name is 4-propyl-1-cyclohexen-1-ylboronic acid .
Molecular Structure Analysis
The InChI code for 4-Propylcyclohex-1-enylboronic acid is 1S/C9H17BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h6,8,11-12H,2-5,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Propylcyclohex-1-enylboronic acid is stored in a freezer .Scientific Research Applications
Catalysis in Chemical Reactions
4-Propylcyclohex-1-enylboronic acid plays a significant role in catalysis, particularly in the asymmetric 1,4-addition reactions. A study by Kuriyama and Tomioka (2001) demonstrated its use in catalyzing the addition of arylboronic acids to cycloalkenones. This process efficiently produces 3-arylcycloalkanones with high enantioselectivity and yield, using an amidomonophosphine-rhodium(I) catalyst (Kuriyama & Tomioka, 2001).
Synthesis of Medicinal Compounds
While avoiding specific drug uses and dosages, it's noteworthy that 4-Propylcyclohex-1-enylboronic acid is integral in synthesizing various medicinal compounds. For instance, the synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines, potentially useful for new drug designs, involves this compound (Lecinska et al., 2010).
Development of Catalytic Methods
This compound is also pivotal in developing new catalytic methods. A study by Ishihara and Lu (2016) highlights its use in cooperative catalysis for dehydrative condensation between carboxylic acids and amines. This method is practical for synthesizing complex molecules like sitagliptin, a drug candidate (Ishihara & Lu, 2016).
Applications in Organic Synthesis
Its applications extend to various areas of organic synthesis. For example, the synthesis of 4-(trans-4′-n-Propylcyclohexyl)cyclohexylcarboxylic acid, as described by Hong (2004), is an important process in producing specific carbocyclic compounds (Hong, 2004).
Role in Aqueous Asymmetric Addition
Feng et al. (2008) explored the use of 4-Propylcyclohex-1-enylboronic acid in aqueous asymmetric 1,4-addition of alpha, beta-unsaturated carbonyl compounds. This method, performed in water at room temperature, is notable for its high enantioselectivity and yield, particularly with cyclic and linear substrates (Feng et al., 2008).
properties
IUPAC Name |
(4-propylcyclohexen-1-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h6,8,11-12H,2-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHAAOSCMLXKIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)CCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681669 |
Source
|
Record name | (4-Propylcyclohex-1-en-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256346-34-5 |
Source
|
Record name | (4-Propylcyclohex-1-en-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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